1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the sulfonyl piperidine derivative.
Oxadiazole Formation: The final step involves the reaction of the sulfonyl piperidine derivative with 3-methyl-1,2,4-oxadiazole-5-methanol under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine and oxadiazole derivatives.
Scientific Research Applications
1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs due to its unique structural features and biological activity.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, depending on the biological context.
Comparison with Similar Compounds
- 1-((2,4-dichlorophenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-(piperidin-4-yl)carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring and variations in the piperidine and oxadiazole moieties.
- Biological Activity: These structural differences can lead to variations in biological activity, making each compound unique in its potential applications and effects.
This detailed article provides a comprehensive overview of 1-((2,4-dichloro-5-methylphenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O4S/c1-10-7-15(14(19)8-13(10)18)28(25,26)23-5-3-12(4-6-23)17(24)20-9-16-21-11(2)22-27-16/h7-8,12H,3-6,9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBAAWMHUGGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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